6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride
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Overview
Description
6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The intermediate product is then subjected to hydrolysis and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products depend on the nucleophile used; for example, using sodium hydroxide can yield the corresponding alcohol.
Scientific Research Applications
6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with spirocyclic frameworks that can interact with biological targets.
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can enhance the binding affinity and specificity of the compound for its target, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride: Similar spirocyclic structure but with different functional groups.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activity
Uniqueness
6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16ClNO3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-2-1-3-9(13-7)4-5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H |
InChI Key |
WNTINSMWQLXCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC2(C1)CCNC2)C(=O)O.Cl |
Origin of Product |
United States |
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